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Get Quote

Cytarabine (Established

Feature APcK110 (Investigational)
Therapy)
Drug Class Targeted Therapy (Tyrosine Kinase Inhibitor) [1] Cytotoxic Chemotherapy
(Antimetabolite) [2] [3]
Primary Kit receptor (c-KIT) and its downstream pathways DNA synthesis (incorporated
Target (STAT, Akt) [1] into DNA during the S-phase)
[2]
Key Inhibits phosphorylation of Kit, Stat3, Stat5, Akt; Disrupts DNA synthesis and

Mechanisms

Efficacy In

Vitro

Efficacy In

Vivo

Effect on
Normal Cells

induces caspase-dependent apoptosis [1]

Potently inhibited proliferation of AML cell lines
(OCI/AML3, HMC1.2) and primary AML blasts;
was more potent than imatinib/dasatinib and at
least as potent as cytarabine in OCI/AML3 cells

[1]

Significantly prolonged survival in an OCI/AML3
mouse xenograft model compared to placebo
(P=.02) [4]

Did not affect proliferation of normal colony-
forming cells in clonogenic assays [1]

function, leading to cell death

2]

Efficacy is dose-dependent;

forms the backbone of many
combination regimens (e.g.,

"7+3") [3]

Well-established clinical efficacy
across different AML subtypes
and settings [3]

Myelosuppressive; significantly
affects normal blood cell
production [2] [3]
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o Cytarabine (Established
Feature APcK110 (Investigational)

Therapy)
Clinical Pre-clinical (Not yet evaluated in human trials) [1] Standard of care; widely used
Status [4] for both intensive and low-

intensity therapy [3]

Detailed Experimental Data & Protocols

For research reproducibility, here are the key methodologies from the cited studies.

In Vitro Proliferation and Apoptosis Assays [1]

e Cell Lines Used: HMC1.2 (mastocytosis, harboring KIT V560G and D816V mutations), OCI/AML3
(AML, wild-type KIT but SCF-responsive).

¢ Proliferation Assay: Cells were treated with increasing doses of APcK110, imatinib, dasatinib, or
cytarabine. Cell proliferation was measured using the MTT assay.

e Apoptosis Assay: Apoptosis induction was confirmed by detecting the cleavage of caspase-3 and
PARP via Western blotting.

¢ Signaling Pathway Analysis: Inhibition of Kit and its downstream targets (Stat3, Stat5, Akt) was
assessed by measuring their phosphorylation status using Western blotting after APcK110
treatment.

In Vivo Xenograft Mouse Model [4]

¢ Animal Model: NOD-SCID mice.
o Study Workflow: The following diagram illustrates the key steps of the in vivo experiment:
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Start: 8-week-old
NOD-SCID mice

Sub-lethal whole-body
radiation (30 cGy)

IV injection of
OCI/AML3 cells (Day 0)

Randomization
(Day 10)

Treatment Group: Control Group:
IP APcK110 (500 nM) IP PBS
every other day every other day

Endpoint:
Monitor survival
Perform necropsy & histology

Click to download full resolution via product page

Key Signaling Pathway of APcK110

APcK110 primarily targets the Kit receptor. The diagram below summarizes this core signaling pathway and

the drug's mechanism.
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Key Insights for Researchers

¢ Therapeutic Rationale: APcK110 represents a targeted strategy, especially relevant for AML
subtypes with KIT mutations or Kit receptor overexpression, potentially offering a more selective
treatment option than broad cytotoxic agents [1].

e Combination Potential: Cytarabine's established role and APcK110's distinct mechanism suggest
potential for combination therapy, which remains an area for future investigation [1] [3].

¢ Clinical Translation Note: While APcK110 shows compelling pre-clinical data, its efficacy and safety
in humans are unknown. Further evaluation in toxicology and clinical studies is warranted [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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aml]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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